molecular formula C20H14Cl4N2O3S B11119170 N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide

N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide

Cat. No.: B11119170
M. Wt: 504.2 g/mol
InChI Key: NLGMQFUUGYWBRJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide: is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a sulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of Intermediate Compounds: The initial step involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide.

    Acylation: The intermediate sulfonamide is then reacted with chloroacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The compound’s sulfonyl group and chlorine atoms play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-[2,4-dichlorophenylsulfonyl]acetamide
  • N-(3,4-Dichlorophenyl)-2-[2,4-dichlorophenylsulfonyl]aniline

Uniqueness

N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide is unique due to its specific arrangement of chlorine atoms and the presence of both sulfonyl and anilino groups

Properties

Molecular Formula

C20H14Cl4N2O3S

Molecular Weight

504.2 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C20H14Cl4N2O3S/c21-13-6-9-19(18(24)10-13)26(30(28,29)15-4-2-1-3-5-15)12-20(27)25-14-7-8-16(22)17(23)11-14/h1-11H,12H2,(H,25,27)

InChI Key

NLGMQFUUGYWBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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